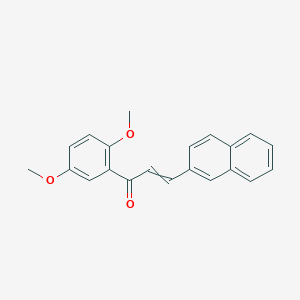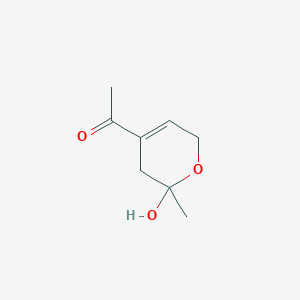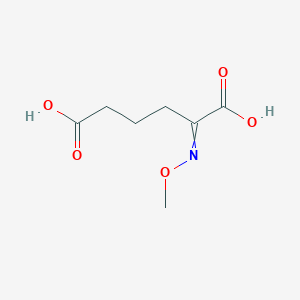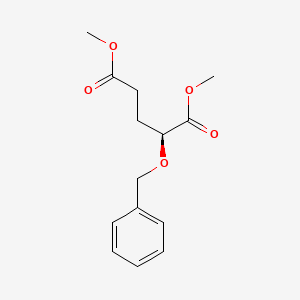![molecular formula C16H25F3O2Si B14202357 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene CAS No. 851341-42-9](/img/structure/B14202357.png)
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is a compound that features both trifluoromethoxy and tris(1-methylethyl)silyl groups attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, while the tris(1-methylethyl)silyl group is a bulky silyl ether. This combination of functional groups makes the compound interesting for various chemical applications, particularly in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene typically involves the introduction of the trifluoromethoxy group and the tris(1-methylethyl)silyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethoxy and tris(1-methylethyl)silyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反应分析
Types of Reactions
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the trifluoromethoxy or silyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
科学研究应用
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
作用机制
The mechanism by which 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bulky silyl group can influence the compound’s steric properties and reactivity. These interactions can modulate various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
(Trifluoromethoxy)benzene: Lacks the tris(1-methylethyl)silyl group, making it less bulky and potentially less reactive in certain contexts.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric properties.
Uniqueness
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the combination of its electron-withdrawing trifluoromethoxy group and the bulky tris(1-methylethyl)silyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications .
属性
CAS 编号 |
851341-42-9 |
|---|---|
分子式 |
C16H25F3O2Si |
分子量 |
334.45 g/mol |
IUPAC 名称 |
tri(propan-2-yl)-[2-(trifluoromethoxy)phenoxy]silane |
InChI |
InChI=1S/C16H25F3O2Si/c1-11(2)22(12(3)4,13(5)6)21-15-10-8-7-9-14(15)20-16(17,18)19/h7-13H,1-6H3 |
InChI 键 |
AOCIJXLHROORTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)


![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)



![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
